4-Isobutylbenzohydrazide
Description
4-Isobutylbenzohydrazide is a benzohydrazide derivative characterized by an isobutyl group (-CH₂CH(CH₃)₂) substituted at the para position of the benzene ring. The core structure consists of a benzoyl group (C₆H₅CO-) linked to a hydrazide (-NHNH₂) functional group.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(2-methylpropyl)benzohydrazide |
InChI |
InChI=1S/C11H16N2O/c1-8(2)7-9-3-5-10(6-4-9)11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
InChI Key |
LCLIYLBRRXYQGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Structural Comparison of Benzohydrazide Derivatives
Key Observations :
- Hydrogen Bonding: 4-(Dimethylamino)benzohydrazide exhibits intramolecular N-H···O and C-H···O hydrogen bonds, stabilizing its crystal lattice .
- Solubility : Alkoxy-substituted derivatives (e.g., ethoxy, isopropoxy) show enhanced solubility in polar solvents compared to alkyl-substituted analogs like this compound .
- Steric Effects: Bulky substituents (e.g., isobutyl, isopentyloxy) may hinder molecular packing, as seen in the lattice energy calculations for 4-(dimethylamino)benzohydrazide (lattice energy = 137.9 kJ/mol) .
Table 2: Pharmacological Comparison
Key Observations :
- Hydrazide Moiety : The -NHNH₂ group in benzohydrazides is critical for chelating metal ions and interacting with biological targets, as seen in 4-ethoxybenzohydrazide’s antimicrobial activity .
- Substituent Effects : The isopropylbenzyl group in 4-hydroxy-N'-(4-isopropylbenzyl)benzohydrazide enhances its binding affinity to estrogen-related receptors, suggesting substituent size and polarity influence target specificity .
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